molecular formula C22H14N2O5 B1683721 Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate CAS No. 151271-53-3

Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate

Cat. No. B1683721
M. Wt: 386.4 g/mol
InChI Key: NGKIDJMAXLRJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UK 1 is a metabolite from Streptomyces sp. 517-02 that demonstrates cytotoxic activity against various cancer cell lines, though it does not have antibacterial effects. It has been shown to inhibit topoisomerase II and also to inhibit hepatitis C viral replication.
Antibiotic UK-1 is an unusual bis-benzoxazole metabolite isolated from a species of Streptomyces. It exhibits good antitumor activity but is devoid of antimicrobial activity. Antibiotic UK-1 acts as a magnesium ion-dependent DNA binding agent and inhibitor of human topoisomerase II.
UK 1 is a cytotoxic metabolite from Streptomyces sp. 517-02.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing derivatives of benzoxazole, including Methyl 2-substituted-4-benzoxazolecarboxylates, through reactions involving methyl 2-amino-3-hydroxybenzoate with corresponding acid chloride or ortho acetal, indicating the chemical versatility and potential for modification of such compounds for various applications (Goldstein & Dambek, 1990).

Biological Activities and Applications

  • Antimicrobial and Enzyme Inhibition

    Metal-based triazole compounds, including those synthesized from benzoxazole derivatives, have been shown to possess significant antimicrobial activities, as well as enzyme inhibition properties. These findings suggest potential applications in developing new antimicrobial agents (Sumrra et al., 2018).

  • Antioxidant Activity

    New derivatives of diisobornylphenol bearing benzoxazole units have been evaluated for their antioxidant activity, demonstrating that such compounds could be promising candidates for antioxidant applications (Buravlev, Shevchenko, & Kutchin, 2021).

  • Fluorescence and Sensing Capabilities

    Benzoxazole derivatives have been explored for their fluorescent properties, with studies showing that minor chemical modifications can direct the formation of fluorescent nanofibers and microcrystals. Such properties are valuable for applications in fluorescent nanomaterials, including in aqueous and biological media (Ghodbane et al., 2012).

properties

IUPAC Name

methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O5/c1-27-22(26)14-8-5-11-17-19(14)24-21(29-17)13-7-4-10-16-18(13)23-20(28-16)12-6-2-3-9-15(12)25/h2-11,25H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKIDJMAXLRJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)OC(=N2)C3=C4C(=CC=C3)OC(=N4)C5=CC=CC=C5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate

CAS RN

151271-53-3
Record name UK 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151271533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate
Reactant of Route 4
Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.